Human interleukin 2 is predominantly secreted by activated T helper cells, especially after stimulation by antigens or mitogens such as phytohemagglutinin or concanavalin A. It can also be produced by other immune cells, including natural killer cells and dendritic cells, under specific conditions.
Human interleukin 2 belongs to the broader category of cytokines, specifically classified within the interleukin family. It is known for its role in mediating immune responses and promoting cell survival and proliferation.
The synthesis of human interleukin 2 can be achieved through several methods:
The production process typically includes steps such as transformation of host cells, culture under optimized conditions, induction of protein expression, and subsequent purification using chromatographic techniques.
Human interleukin 2 has a complex tertiary structure that is crucial for its biological function. The protein consists of four alpha-helices arranged in a specific orientation that facilitates its interaction with the interleukin 2 receptor.
The molecular weight of human interleukin 2 is approximately 15.5 kDa. The protein structure has been studied using various methods including X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its functional domains and receptor binding sites .
Human interleukin 2 participates in several biochemical reactions:
The binding affinity and kinetics can be studied using various assays such as enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance techniques to quantify interactions between human interleukin 2 and its receptors .
The mechanism by which human interleukin 2 exerts its effects involves several steps:
Studies have shown that human interleukin 2 significantly increases T cell numbers in vivo when administered therapeutically, highlighting its role as a potent immunomodulator .
Human interleukin 2 has numerous applications in research and clinical settings:
The seminal discovery of interleukin-2 (IL-2) occurred in 1976 when National Institutes of Health (NIH) IRP researchers led by Robert Gallo identified a T-cell growth factor (TCGF) in culture fluids of phytohemagglutinin-stimulated lymphocytes. This factor, initially termed T-cell growth factor (TCGF), enabled the long-term growth of T lymphocytes in vitro—a breakthrough that revolutionized immunology research [1]. The purification and molecular characterization of human IL-2 followed, revealing a 15.5 kDa glycoprotein composed of four α-helical bundles, characteristic of type I cytokines [5] [7]. By 1983, the IL2 gene was cloned from chromosome 4q27, facilitating recombinant production and crystallographic studies that resolved its tertiary structure [5] [10]. This foundational work established IL-2 as the first-defined interleukin and a critical mediator of T-cell proliferation.
IL-2 exerts pleiotropic effects across immune compartments. For adaptive immunity, it drives clonal expansion of antigen-activated CD4⁺ and CD8⁺ T cells via autocrine and paracrine signaling [4] [7]. In innate immunity, IL-2 enhances natural killer (NK) cell cytolytic activity and stimulates cytokine production [4] [5]. Its production is tightly regulated: CD4⁺ T cells are the primary source, with activation requiring T-cell receptor (TCR) engagement plus costimulatory signals (e.g., CD28), which trigger nuclear factors (NFAT, AP-1, NF-κB) to activate the IL2 promoter [4] [9]. Negative regulators like BLIMP-1, Aiolos, and miRNAs (e.g., miR-146a) fine-tune expression, preventing unchecked immune activation [4].
The "IL-2 paradox" describes its opposing functions: immune activation (promoting effector T-cell responses) and immune tolerance (sustaining regulatory T cells, Tregs) [6] [9]. This duality arises from receptor affinity dynamics: effector T cells transiently express high-affinity IL-2 receptors (IL-2R) after activation, while Tregs constitutively express them, enabling competitive IL-2 consumption at low concentrations [2] [9]. Consequently, IL-2 deficiency in mice or humans causes fatal autoimmunity due to Treg dysfunction—highlighting its non-redundant role in tolerance [6] [9].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5